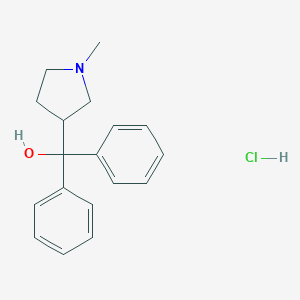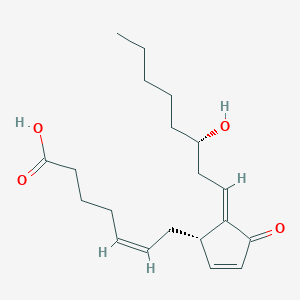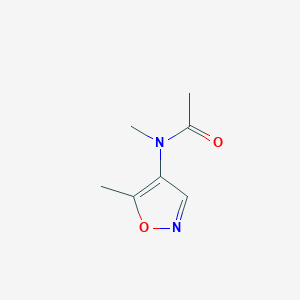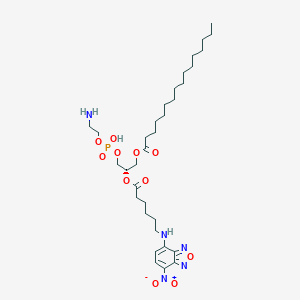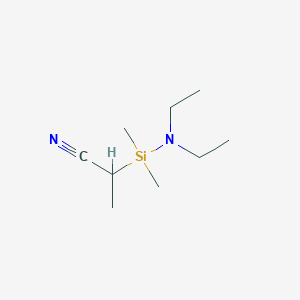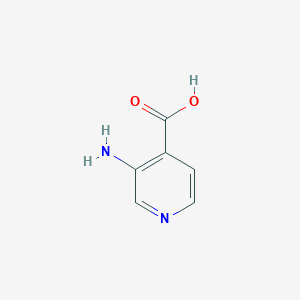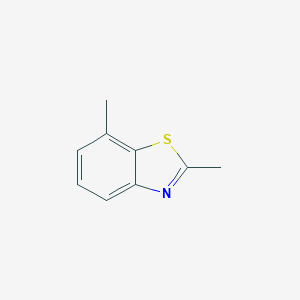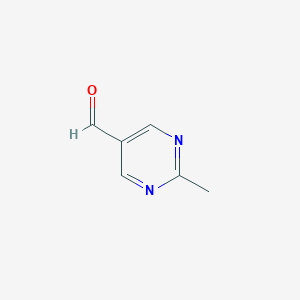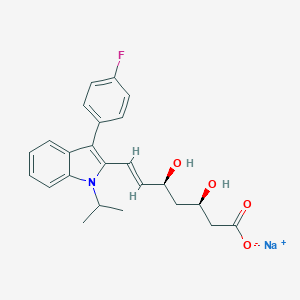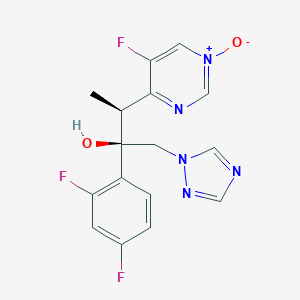
Voriconazole N-Oxide
Overview
Description
Synthesis Analysis
Voriconazole N-Oxide is formed through the N-oxidation of Voriconazole, primarily mediated by cytochrome P450 enzymes including CYP2C19, CYP3A4, and to a lesser extent, CYP2C9 in human liver microsomes. The process exhibits biphasic kinetics, indicating the involvement of multiple enzymes with different affinities (Hyland, Jones, & Smith, 2003). This enzymatic reaction is crucial for the drug's metabolism and can be influenced by factors such as genetic polymorphisms in the CYP2C19 gene, potentially affecting the drug's plasma levels and therapeutic efficacy.
Molecular Structure Analysis
This compound maintains a structural similarity to Voriconazole, with the addition of an oxygen atom to the nitrogen of the triazole ring. This modification slightly alters its chemical properties, such as solubility and reactivity, but significantly reduces its antifungal potency compared to the parent compound. The molecular interactions and stability of this compound play a role in its pharmacokinetics and distribution in the body.
Chemical Reactions and Properties
This compound undergoes further metabolism and can participate in various chemical reactions, including further oxidation and conjugation reactions leading to more polar metabolites that are more readily excreted. The understanding of these chemical properties and reactions is essential for elucidating the drug's metabolic pathways and identifying potential metabolites that might contribute to efficacy or toxicity (Roffey et al., 2003).
Scientific Research Applications
Clinical Applications and Pharmacokinetics :
- Voriconazole N-Oxide plays a role in optimizing antifungal therapy through its measurement in human plasma. A method for simultaneous determination of voriconazole and its N-oxide in plasma contributes to this optimization (Yamada et al., 2012).
- Concentrations of Voriconazole-N-oxide are used to guide dosing in conditions like hepatic dysfunction and drug-drug interactions (Veringa et al., 2016).
Phototoxicity and Photocarcinogenicity :
- This compound and its ultraviolet B photoproduct have been found to sensitize keratinocytes to ultraviolet A, which may contribute to phototoxicity and photocarcinogenicity (Ona & Oh, 2015).
Therapeutic Drug Monitoring :
- The quantification of voriconazole-N-oxide allows for the detection of suspected nonadherence in patients with very low voriconazole concentrations, aiding in therapeutic drug monitoring (Hassan et al., 2011).
Metabolism and Nonlinear Pharmacokinetics :
- The metabolism of voriconazole to its N-oxide form contributes to the nonlinear pharmacokinetics of voriconazole at clinical doses (Yamada et al., 2015).
- A joint population pharmacokinetic model characterizes the pharmacokinetics of voriconazole and its N-oxide metabolite in immunocompromised patients, suggesting a rationale for dosage individualization (Li et al., 2022).
Drug-Drug Interactions :
- Voriconazole metabolism is influenced by inflammation and drug-drug interactions, impacting its efficacy and safety (Veringa et al., 2017).
Risk of Cutaneous Malignancy :
- Voriconazole is an independent risk factor for cutaneous malignancy in organ transplant recipients, possibly related to its metabolite's phototoxic effects (Williams et al., 2014).
Pharmacogenetics :
- Genetic factors such as CYP2C19 and 2C9 genotypes influence the metabolism of voriconazole and its N-oxide metabolite, impacting drug levels and potential toxicity (Zonios et al., 2014).
Mechanism of Action
Target of Action
Voriconazole N-Oxide is a major metabolite of the triazole antifungal voriconazole . The primary targets of voriconazole, and by extension this compound, are fungal cytochrome P450 enzymes, specifically 14-alpha sterol demethylase . These enzymes play a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell membrane .
Mode of Action
This compound, like voriconazole, interferes with fungal cytochrome P450 activity. It selectively inhibits 14-alpha-lanosterol demethylation, a critical step in ergosterol synthesis . This inhibition leads to a decrease in ergosterol synthesis and subsequently inhibits the formation of the fungal cell membrane .
Biochemical Pathways
The inhibition of 14-alpha sterol demethylase disrupts the biochemical pathway for ergosterol synthesis. Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to an accumulation of 14-alpha-methyl sterols, which are toxic to the fungus, causing alterations in the fungal cell membrane and inhibiting fungal growth .
Pharmacokinetics
This compound is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . Voriconazole exhibits nonlinear pharmacokinetics with high interindividual variability . It is known to cause time-dependent inhibition of CYP3A4 . Voriconazole and its N-Oxide metabolite distribute into interstitial space fluid (ISF), with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
Result of Action
The result of voriconazole’s action, and by extension this compound, is the inhibition of fungal growth. By disrupting the synthesis of ergosterol, the integrity of the fungal cell membrane is compromised, leading to the death of the fungal cell .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the inflammatory state in patients can alter the metabolism and thus the pharmacokinetics of many drugs . In addition, the CYP2C19 genotype can influence interindividual differences in voriconazole metabolism . Ultimately, a thorough understanding of these factors can contribute to the optimization of personalized voriconazole dosing regimens .
Safety and Hazards
Future Directions
The feasibility of the simultaneous microdialysis of Voriconazole and its N-oxide metabolite in vivo was demonstrated and provided new quantitative insights by leveraging distribution and metabolism processes of Voriconazole in humans . The exploratory analysis suggested substantial dissimilarities of Voriconazole and its N-oxide metabolite pharmacokinetics in plasma and ISF . Ultimately, a thorough understanding of target-site pharmacokinetics might contribute to the optimization of personalized Voriconazole dosing regimens .
Biochemical Analysis
Biochemical Properties
Voriconazole N-Oxide interacts with various enzymes and proteins in the body. It is predominantly formed by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolism of Voriconazole to this compound is influenced by genetic polymorphisms of CYP2C19 .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, inflammation may affect the metabolism of Voriconazole to this compound both in adult and elderly patients . Decreased plasma albumin levels and increased total bilirubin levels under inflammatory conditions may also alter Voriconazole metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is formed via oxidation of Voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolism of Voriconazole to this compound is influenced by genetic polymorphisms of CYP2C19 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Voriconazole and this compound revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, side effects are not thoroughly known in animals, but may include vomiting, diarrhea, or decreased appetite. In dogs, liver enlargement has occurred after 30 days of dosing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is formed via oxidation of Voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Voriconazole and this compound revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are not thoroughly known. Voriconazole and this compound revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
properties
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFPLUCFPRUHU-MGPLVRAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434719 | |
| Record name | Voriconazole N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618109-05-0 | |
| Record name | Voriconazole N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618109050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voriconazole N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VORICONAZOLE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684933R4SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




